2,3-Difluoro-6-propoxy-benzaldehyde
Description
2,3-Difluoro-6-propoxy-benzaldehyde is an aromatic aldehyde derivative featuring a benzaldehyde core substituted with two fluorine atoms at positions 2 and 3, and a linear n-propoxy group (-OCH₂CH₂CH₃) at position 6. This compound is structurally tailored to modulate electronic and steric properties, making it relevant in pharmaceutical and agrochemical synthesis. The fluorine atoms act as electron-withdrawing groups, while the propoxy substituent contributes lipophilicity, influencing solubility and reactivity.
Properties
Molecular Formula |
C10H10F2O2 |
|---|---|
Molecular Weight |
200.18 g/mol |
IUPAC Name |
2,3-difluoro-6-propoxybenzaldehyde |
InChI |
InChI=1S/C10H10F2O2/c1-2-5-14-9-4-3-8(11)10(12)7(9)6-13/h3-4,6H,2,5H2,1H3 |
InChI Key |
IOKRRUFNKMGPMU-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C(=C(C=C1)F)F)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Molecular Comparison
The table below summarizes key molecular data for three analogs:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents |
|---|---|---|---|---|
| 2,3-Difluoro-6-methoxybenzaldehyde | 187543-87-9 | C₈H₆F₂O₂ | 172.13 | 2-F, 3-F, 6-OCH₃ |
| 2,3-Difluoro-6-propoxybenzaldehyde | Not available | C₁₀H₁₀F₂O₂ | 200.18 | 2-F, 3-F, 6-OCH₂CH₂CH₃ |
| 2,3-Difluoro-6-isopropoxybenzaldehyde | 949026-89-5 | C₁₀H₁₀F₂O₂ | 200.18 | 2-F, 3-F, 6-OCH(CH₃)₂ |
Key Observations:
- Methoxy Derivative (C₈H₆F₂O₂): The smaller methoxy group reduces steric hindrance and increases electron density on the aromatic ring due to its electron-donating nature. This may enhance electrophilic substitution reactivity compared to bulkier alkoxy analogs .
- Propoxy vs. Isopropoxy Derivatives (C₁₀H₁₀F₂O₂): Both share the same molecular formula but differ in alkoxy branching.
Electronic and Reactivity Profiles
- Fluorine Substituents: The 2,3-difluoro configuration withdraws electron density via inductive effects, stabilizing the aldehyde group and directing further substitution to the para position relative to the alkoxy group.
- Alkoxy Group Impact:
- Methoxy (-OCH₃): Stronger electron donation via resonance increases ring activation, favoring reactions like nucleophilic aromatic substitution.
- Propoxy (-OCH₂CH₂CH₃): Moderate electron donation with increased lipophilicity, making the compound more suitable for lipid-rich environments.
- Isopropoxy (-OCH(CH₃)₂): Steric shielding from branching may slow reaction kinetics but improve metabolic stability in biological applications .
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